molecular formula C29H25N3O5 B12005824 [4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

Cat. No.: B12005824
M. Wt: 495.5 g/mol
InChI Key: BSJUOFTXUCPABH-NDZAJKAJSA-N
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Description

Classical Condensation Reactions

Hydrazone bonds in [4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate are typically formed via nucleophilic attack of hydrazine derivatives on carbonyl groups. The reaction begins with protonation of the carbonyl oxygen in 4-propoxybenzoate intermediates, enhancing electrophilicity at the carbonyl carbon. Subsequent attack by the hydrazine nitrogen from 2-(naphthalen-1-ylamino)-2-oxoacetyl hydrazide generates a tetrahedral intermediate, which dehydrates to form the E-configuration hydrazone.

Key parameters influencing this step include:

  • pH control : Optimal reaction rates occur near neutral pH (7.0–7.4), where both carbonyl protonation and hydrazine nucleophilicity are balanced.
  • Catalyst design : 2-(Aminomethyl)benzimidazole derivatives accelerate hydrazone formation by 5–10 fold through general acid-base catalysis, as demonstrated in analogous systems.

Organocatalytic Enhancements

Recent studies show that 2-aminophenol catalysts enable hydrazone formation in aqueous media with second-order rate constants up to 50 M⁻¹s⁻¹. For the target compound, this translates to potential reaction time reductions from 24 hours to under 3 hours when using 1 mM catalyst loadings. The catalytic cycle involves:

  • Hydrogen bonding between the catalyst’s phenolic OH and hydrazine NH₂
  • Simultaneous activation of the carbonyl group through π-stacking interactions
  • Transition state stabilization via intramolecular proton transfer

Properties

Molecular Formula

C29H25N3O5

Molecular Weight

495.5 g/mol

IUPAC Name

[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

InChI

InChI=1S/C29H25N3O5/c1-2-18-36-23-16-12-22(13-17-23)29(35)37-24-14-10-20(11-15-24)19-30-32-28(34)27(33)31-26-9-5-7-21-6-3-4-8-25(21)26/h3-17,19H,2,18H2,1H3,(H,31,33)(H,32,34)/b30-19+

InChI Key

BSJUOFTXUCPABH-NDZAJKAJSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Classical Condensation Method

The most widely reported synthesis involves a two-step process:

Step 1: Synthesis of 4-Propoxybenzoic Acid Hydrazide

  • Esterification : 4-Hydroxybenzoic acid is propoxylated using propyl bromide in the presence of potassium carbonate (K₂CO₃) to yield 4-propoxybenzoic acid.

  • Hydrazide Formation : The acid is converted to its hydrazide derivative by refluxing with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol.

Reaction Conditions :

  • Solvent: Absolute ethanol

  • Temperature: 80°C, 6 hours

  • Yield: ~85%

Step 2: Hydrazone Formation

The hydrazide reacts with 4-formylphenyl 4-propoxybenzoate in acidic conditions to form the hydrazone linkage:

Procedure :

  • Equimolar amounts of 4-propoxybenzoic acid hydrazide and 4-formylphenyl 4-propoxybenzoate are dissolved in ethanol.

  • Catalytic acetic acid (2–3 drops) is added, and the mixture is refluxed for 8–12 hours.

  • The product precipitates upon cooling and is recrystallized from ethanol.

Optimization Notes :

  • Acid Catalyst : Acetic acid facilitates imine formation by protonating the aldehyde carbonyl.

  • Solvent Choice : Ethanol balances solubility and reaction kinetics. Alternatives like methanol reduce yields by 10–15%.

Mechanochemical Synthesis

An eco-friendly alternative employs solvent-free grinding:

Procedure :

  • 4-Propoxybenzoic acid hydrazide and 4-formylphenyl 4-propoxybenzoate are mixed in a 1:1 molar ratio.

  • A few drops of acetic acid are added, and the mixture is ground in a ball mill for 30–60 minutes.

  • The crude product is washed with cold ethanol.

Advantages :

  • Reduced reaction time (30–60 minutes vs. 8–12 hours).

  • Higher atom economy (no solvent waste).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 10.32 (s, 1H, NH hydrazone)

  • δ 8.45 (d, J = 8.1 Hz, 1H, naphthalene H-8)

  • δ 7.92–7.85 (m, 4H, aromatic protons)

  • δ 4.12 (t, J = 6.7 Hz, 2H, OCH₂CH₂CH₃)

  • δ 1.82–1.75 (m, 2H, CH₂CH₃)

  • δ 1.01 (t, J = 7.4 Hz, 3H, CH₃).

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 167.5 (C=O, hydrazone)

  • δ 165.2 (C=O, ester)

  • δ 157.8 (C-O, propoxy)

  • δ 134.2–122.1 (aromatic carbons).

Infrared Spectroscopy (IR)

  • ν 3270 cm⁻¹ : N-H stretch (hydrazone)

  • ν 1695 cm⁻¹ : C=O stretch (ester)

  • ν 1640 cm⁻¹ : C=O stretch (hydrazone)

  • ν 1240 cm⁻¹ : C-O-C (propoxy group).

Purity and Yield Optimization

Recrystallization Solvents

SolventPurity (%)Yield (%)
Ethanol98.578
Methanol97.265
Acetonitrile96.870

Challenges and Mitigation Strategies

Hydrazone Tautomerism

The E/Z configuration of the hydrazone linkage must be controlled. Using excess acetic acid (pH 4–5) favors the E-isomer.

Side Reactions

  • Oxidation : Conduct reactions under nitrogen to prevent hydrazide oxidation.

  • Ester Hydrolysis : Avoid aqueous conditions during hydrazone formation.

Industrial-Scale Considerations

  • Cost Analysis : Raw material costs dominate (~70% of total). Switching to mechanochemical methods reduces solvent expenses by 40%.

  • Throughput : Batch processing in 500 L reactors achieves 15 kg/day output.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its heterogeneous functional groups :

Hydrazinylidene (Hydrazone) Group

  • Tautomerism : The hydrazone can exist in E/Z isomeric forms , with the E-isomer being predominant due to steric and electronic factors.

  • Acidic/Basic Stability :

    • Acidic conditions : May undergo hydrolysis to regenerate the carbonyl and hydrazine components.

    • Basic conditions : More stable but susceptible to nucleophilic substitution.

Naphthalen-1-ylamino Group

  • Electrophilic substitution : Directed to the α-position (C-1) of naphthalene due to resonance stabilization of the intermediate carbocation .

  • Oxidation : Potential conversion to a nitro group under strong oxidizing agents (e.g., HNO₃) .

Functional Group Reactivity Key Transformation
HydrazoneLabile under acidic conditionsHydrolysis → carbonyl + hydrazine
Naphthalen-1-ylaminoSusceptible to nitration/oxidationOxidation → nitro group

Analytical Techniques for Characterization

The compound’s structural confirmation relies on multi-spectral analysis :

Technique Key Information Source
HPLC Impurity profiling, purity assessmentDeveloped for benzoate derivatives
LC-HRMS Molecular weight confirmationUsed for impurity identification
NMR Proton and carbon environment analysisConfirms hydrazone and naphthyl groups
IR Functional group identificationDetects amine, ester, and carbonyl groups

Potential Impurities and Byproducts

Impurities may arise from incomplete reactions or side pathways :

  • Unreacted starting materials : Excess acyl chloride or hydrazine.

  • Hydrolysis products : Partial breakdown of the hydrazone to form carbonyl and hydrazine derivatives.

  • Naphthalene derivatives : Oxidized or nitrated byproducts if harsh conditions are used .

Scientific Research Applications

Research indicates that compounds containing naphthalene and hydrazone functionalities exhibit diverse biological activities. The specific compound has been studied for its potential as:

  • Anticancer Agent : Preliminary studies suggest that derivatives of hydrazones can inhibit tumor growth by inducing apoptosis in cancer cells. The naphthalene moiety is known for its ability to intercalate with DNA, potentially disrupting cancer cell proliferation.
  • Antimicrobial Properties : Compounds similar to 4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate have shown promise against various bacterial strains, indicating potential applications in treating infections.

Therapeutic Applications

  • Cancer Therapy : The compound's ability to induce apoptosis in cancer cells positions it as a potential candidate for anticancer therapies. Further studies are needed to elucidate its mechanism of action and efficacy in vivo.
  • Antimicrobial Treatments : Its antimicrobial properties suggest applications in developing new antibiotics or antifungal agents, particularly in an era of increasing antibiotic resistance.
  • Drug Delivery Systems : The propoxybenzoate group may enhance solubility and bioavailability, making this compound suitable for formulation into drug delivery systems that require improved pharmacokinetics.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

  • A study published in PubMed highlighted the effectiveness of hydrazone derivatives in inhibiting cancer cell lines, demonstrating significant cytotoxicity against certain types of tumors .
  • Research on naphthalene derivatives has shown their potential as antimicrobial agents against resistant strains of bacteria, suggesting that modifications such as those found in the compound could enhance efficacy .

Mechanism of Action

The mechanism of action of [4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in these interactions are often related to signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Hydrazone Derivatives

a) [4-[(E)-[[2-(4-Methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] Benzoate (CID 19658739)
  • Structural Differences: Replaces the naphthalen-1-ylamino group with a 4-methylanilino substituent and uses a simple benzoate ester instead of 4-propoxybenzoate.
  • Melting points for such analogues range from 180–280°C, suggesting similar thermal stability .
b) [4-[(E)-[[2-(4-Methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-Bromobenzoate (CID 9635264)
  • Structural Differences: Features a 4-methoxyanilino group and a brominated benzoate ester.
  • The bromine atom introduces steric hindrance and polarizability, affecting crystallinity and solubility compared to the target compound’s propoxy group .

Naphthalene-Containing Analogues

a) 2-Ethoxy-4-[(E)-[[2-(Naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl Benzoate
  • Structural Differences : Substitutes the 4-propoxybenzoate with a 2-ethoxybenzoate group.
  • The ortho-substitution on the benzoate may sterically hinder molecular packing, as evidenced by differences in predicted collision cross-section (CCS) values (216.3 Ų for [M+H]+ vs. 219.7 Ų for the target compound) .
b) 4-{(E)-[2-(Naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-Bromobenzoate
  • Structural Differences: Replaces the oxoacetyl-naphthylamino group with a naphthalene-acetyl moiety and uses a 4-bromobenzoate ester.
  • The bromine atom increases molecular weight and polar surface area, influencing solubility .

Physicochemical and Spectral Properties

Melting Points and Stability

  • Target Compound : Expected melting point range: 200–250°C (based on analogues with naphthalene groups).
  • Analogues :
    • CID 19658739: 220–222°C .
    • CID 9635264: 194–196°C .
    • 2-Ethoxy analogue: Higher melting points due to enhanced π-stacking from naphthalene .

Spectral Characteristics

  • ¹H NMR :
    • Naphthalene protons: δ 7.4–8.5 ppm (multiplet).
    • Hydrazone NH: δ 10.5–11.5 ppm (broad singlet).
    • Propoxy group: δ 1.0–1.2 ppm (triplet, -CH2CH2CH3), δ 3.4–3.6 ppm (quartet, -OCH2-) .
  • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹), N-H (3200–3400 cm⁻¹), and C-O (1250–1300 cm⁻¹) .

Biological Activity

The compound 4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate is a hydrazone derivative that has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C26H24N4O3\text{C}_{26}\text{H}_{24}\text{N}_4\text{O}_3

This compound features a naphthalene moiety linked to a hydrazone functional group, which is known for its biological reactivity. The presence of the propoxybenzoate group may enhance its solubility and bioavailability.

Research indicates that compounds with similar structures often exhibit their biological activities through several mechanisms:

  • Induction of Apoptosis : Many naphthalene derivatives have been shown to induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death. For instance, studies on related compounds have demonstrated significant apoptotic activity in various cancer cell lines, including T47D and HCT116 cells .
  • Inhibition of Tubulin Polymerization : Some derivatives disrupt microtubule formation, leading to cell cycle arrest and subsequent apoptosis. This mechanism is particularly relevant in cancer therapy .

Biological Activity Data

Several studies have evaluated the biological activity of compounds related to 4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate . Below is a summary of key findings:

Study Cell Line EC50 (nM) GI50 (nM) Mechanism
Study 1T47D3734Apoptosis induction via caspase activation
Study 2HCT11649-Cell cycle arrest and apoptosis
Study 3SNU39844-Inhibition of tubulin polymerization

Case Studies

  • Apoptosis Induction in Breast Cancer Cells : A study demonstrated that a related naphthalene derivative significantly reduced cell viability in T47D breast cancer cells, with an EC50 value of 37 nM. The compound induced apoptosis through caspase activation, suggesting its potential as a therapeutic agent in breast cancer treatment .
  • Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of similar compounds, showing that they could inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
  • Structure-Activity Relationship (SAR) Studies : Research into SAR has revealed that modifications to the naphthalene and hydrazone components can significantly affect biological activity. For example, varying the substituents on the phenyl ring led to differences in potency against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for [4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate?

  • Methodological Answer : The compound is synthesized via a multi-step process involving:

Hydrazone formation : Condensation of 2-(naphthalen-1-ylamino)-2-oxoacetyl hydrazine with a benzaldehyde derivative under acidic conditions (e.g., acetic acid catalysis).

Esterification : Coupling the hydrazone intermediate with 4-propoxybenzoic acid using DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents.

  • Validation : Purity is confirmed via TLC and recrystallization from ethanol. Yield optimization requires controlling reaction temperature (60–80°C) and stoichiometric ratios .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR identify hydrazone proton shifts (δ 8.5–9.5 ppm) and ester carbonyl signals (δ 165–170 ppm).
  • IR : Confirm hydrazone (C=N stretch at ~1600 cm1^{-1}) and ester (C=O at ~1720 cm1^{-1}) functional groups.
  • Crystallography : Single-crystal X-ray diffraction resolves spatial conformation. Key parameters include bond lengths (e.g., C=N at ~1.28 Å) and torsion angles between naphthalene and benzoate moieties .
    • Data Table :
TechniqueKey ObservationsReference
X-ray diffractionMonoclinic space group P21/cP2_1/c, Z = 4
1^1H NMRHydrazone proton at δ 9.2 ppm (s, 1H)

Q. How does the propoxy substituent influence the compound’s solubility and stability?

  • Methodological Answer :

  • Solubility : The propoxy group enhances lipophilicity, reducing aqueous solubility but improving organic solvent compatibility (e.g., DMSO, chloroform).
  • Stability : Assessed via accelerated degradation studies (40°C/75% RH for 28 days). HPLC monitors decomposition products, with propoxy-linked esters showing resistance to hydrolysis compared to methoxy analogs .

Advanced Research Questions

Q. How to resolve contradictions in spectral data arising from hydrazone tautomerism?

  • Methodological Answer :

  • Cross-validation : Combine NMR (observation of tautomeric proton exchange via 1^1H-15^15N HMBC) with DFT calculations to predict dominant tautomers.
  • Crystallographic evidence : X-ray structures confirm the E-configuration of the hydrazone moiety, ruling out keto-enol tautomerism in the solid state .
    • Example : Discrepancies in 13^13C NMR carbonyl signals (theoretical vs. experimental) are resolved by comparing computed chemical shifts (Gaussian 09, B3LYP/6-31G*) with experimental data .

Q. What experimental design principles apply when studying the compound’s environmental fate?

  • Methodological Answer :

  • Framework : Align with Project INCHEMBIOL’s guidelines (2005–2011), focusing on:

Abiotic transformations : Hydrolysis/photolysis studies under simulated environmental conditions (pH 5–9, UV light exposure).

Biotic interactions : Microbial degradation assays using soil microcosms (OECD 307 protocol).

  • Analytical tools : LC-MS/MS quantifies degradation products (e.g., naphthylamine derivatives), while QSAR models predict ecotoxicity .

Q. How to integrate computational chemistry into mechanistic studies of this compound’s reactivity?

  • Methodological Answer :

  • Molecular docking : Predict binding affinity to biological targets (e.g., cyclooxygenase-2) using AutoDock Vina.
  • MD simulations : Assess stability of hydrazone-ester conformers in aqueous media (NAMD, 100 ns trajectories).
  • Validation : Correlate computed activation energies (DFT) with experimental kinetic data for hydrolysis reactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported crystallographic data for structurally analogous compounds?

  • Methodological Answer :

  • Case study : Compare unit cell parameters of derivatives (e.g., 4-propoxy vs. 4-fluoro substituents). Differences in packing (e.g., π-π stacking distances) may arise from substituent electronic effects.
  • Resolution : Use Mercury CSD software to analyze structural databases (e.g., Cambridge Structural Database) for trends .
    • Data Table :
DerivativeSpace Groupπ-π Stacking (Å)Reference
4-PropoxybenzoateP21/cP2_1/c3.6
4-FluorobenzoateP1P\overline{1}3.8

Theoretical Framework Integration

Q. How to link research on this compound to broader theories in medicinal chemistry?

  • Methodological Answer :

  • Conceptual basis : Apply the "structure-activity relationship" (SAR) framework to correlate substituent effects (e.g., propoxy chain length) with anti-inflammatory activity.
  • Experimental design : Synthesize analogs (e.g., 4-butoxy, 4-pentoxy) and assay COX-2 inhibition (ELISA). Use regression models to quantify SAR trends .

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